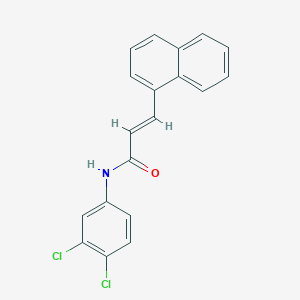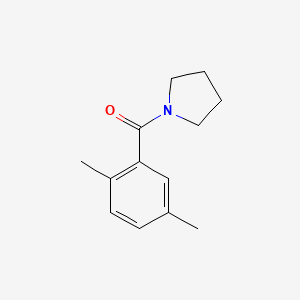
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide, also known as DCPA, is a synthetic compound that has been widely used in scientific research. DCPA belongs to the class of acrylamide derivatives, which have been extensively studied due to their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide is not fully understood. However, studies have suggested that N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide exerts its pharmacological effects by modulating various signaling pathways in cells. For example, N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and differentiation. N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in antioxidant defense and cellular homeostasis.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has also been reported to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes in cells. Physiologically, N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide is also soluble in common organic solvents, which makes it easy to handle in the lab. However, N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has some limitations for lab experiments. It has low water solubility, which may limit its application in aqueous systems. Additionally, N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide research. One potential direction is to investigate the pharmacokinetics and toxicity of N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide in vivo. This will provide important information on the safety and efficacy of N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide as a potential therapeutic agent. Another direction is to explore the potential of N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide as a modulator of the immune system. N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been reported to have immunomodulatory effects, and further studies in this area may lead to the development of novel immunotherapies. Finally, research on the synthesis of N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide can be synthesized through the reaction of 3-(1-naphthyl)acrylic acid with 3,4-dichloroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide as a white solid with a melting point of 168-170°C.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-17-10-9-15(12-18(17)21)22-19(23)11-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-12H,(H,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKHDCDAGFZYPG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5750317.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5750322.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5750337.png)
![N'-[(2-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5750343.png)
![N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5750352.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide](/img/structure/B5750367.png)
![4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5750368.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5750384.png)
![4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5750388.png)
![N-[2-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5750396.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5750402.png)